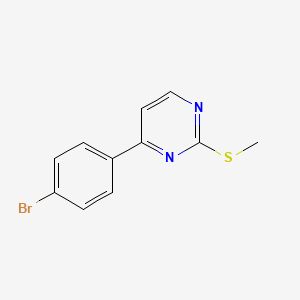

4-(4-Bromophenyl)-2-(methylthio)pyrimidine

Beschreibung

Eigenschaften

IUPAC Name |

4-(4-bromophenyl)-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2S/c1-15-11-13-7-6-10(14-11)8-2-4-9(12)5-3-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNSLWJAFESZPBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30728321 | |

| Record name | 4-(4-Bromophenyl)-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30728321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

778646-96-1 | |

| Record name | 4-(4-Bromophenyl)-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30728321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-(4-Bromophenyl)-2-(methylthio)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways to obtain 4-(4-Bromophenyl)-2-(methylthio)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document elucidates the core starting materials, detailed reaction mechanisms, and step-by-step protocols. Emphasis is placed on the strategic application of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, for the efficient construction of the target molecule. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Pyrimidine Scaffold

Pyrimidine derivatives are a class of nitrogen-containing heterocyclic compounds that form the backbone of nucleic acids, DNA, and RNA.[1] Their inherent biological relevance has made them privileged scaffolds in drug discovery, with applications spanning oncology, virology, and anti-inflammatory research. The title compound, this compound, incorporates key structural motifs that are often explored in the development of kinase inhibitors and other targeted therapies. The presence of the bromophenyl group offers a versatile handle for further chemical modification, making this molecule a valuable intermediate in the synthesis of compound libraries for high-throughput screening.

Primary Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The most direct and widely employed strategy for the synthesis of this compound involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction provides a highly efficient means of coupling a halogenated pyrimidine with an arylboronic acid.[2][3]

The proposed retrosynthetic analysis is as follows:

Caption: Retrosynthetic analysis for this compound.

This approach necessitates the preparation or acquisition of two key starting materials: a suitable 4-halopyrimidine derivative and 4-bromophenylboronic acid.

Starting Material I: 4-Chloro-2-(methylthio)pyrimidine

4-Chloro-2-(methylthio)pyrimidine is a commercially available reagent and a versatile building block in medicinal chemistry.[4][5] Its synthesis is typically achieved through the chlorination of the corresponding 4-hydroxy-2-(methylthio)pyrimidine.

Synthesis of 4-Chloro-2-(methylthio)pyrimidine:

The chlorination is commonly performed using phosphorus oxychloride (POCl₃), often in the presence of an organic base to neutralize the HCl generated during the reaction.[6][7]

Caption: Synthesis of 4-Chloro-2-(methylthio)pyrimidine.

Experimental Protocol: Synthesis of 4-Chloro-2-(methylthio)pyrimidine

-

To a stirred solution of 4-hydroxy-2-(methylthio)pyrimidine in a suitable solvent (e.g., toluene or an ether solvent), add an organic base such as triethylamine.[6]

-

Slowly add phosphorus oxychloride to the mixture at a controlled temperature.[6][7]

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully quench with water or ice.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to afford pure 4-chloro-2-(methylthio)pyrimidine.

Starting Material II: 4-Bromophenylboronic Acid

4-Bromophenylboronic acid is a widely available commercial reagent.[8][9] For researchers opting to synthesize it, the most common method involves the reaction of a Grignard reagent, formed from p-dibromobenzene or p-chlorobromobenzene, with a trialkyl borate followed by acidic workup.[10]

Table 1: Properties of Key Starting Materials

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Chloro-2-(methylthio)pyrimidine | 49844-90-8 | C₅H₅ClN₂S | 160.63 |

| 4-Bromophenylboronic Acid | 5467-74-3 | C₆H₆BBrO₂ | 200.83 |

The Suzuki-Miyaura Coupling Reaction

With both starting materials in hand, the Suzuki-Miyaura coupling can be performed. This reaction requires a palladium catalyst, a phosphine ligand, and a base.

Caption: Suzuki-Miyaura coupling for the synthesis of the target compound.

Experimental Protocol: Synthesis of this compound

-

To a reaction vessel, add 4-chloro-2-(methylthio)pyrimidine, 4-bromophenylboronic acid, a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium phosphate).[2]

-

Add a suitable solvent, such as 1,4-dioxane or a mixture of toluene and water.[2]

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the mixture to a temperature between 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Table 2: Typical Reaction Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, etc. | Efficiently facilitates the catalytic cycle. |

| Ligand | Triphenylphosphine, etc. | Stabilizes the palladium catalyst and influences reactivity. |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the boronic acid and facilitates transmetalation. |

| Solvent | 1,4-Dioxane, Toluene/H₂O, DMF | Solubilizes reactants and influences reaction kinetics. |

| Temperature | 80 - 100 °C | Provides the necessary activation energy for the reaction. |

Alternative Synthetic Strategies

While the Suzuki-Miyaura coupling is the most prominent method, other synthetic routes can be envisioned. One such alternative involves the construction of the pyrimidine ring from acyclic precursors already containing the 4-bromophenyl moiety.

For instance, a condensation reaction between a 1,3-dicarbonyl compound bearing a 4-bromophenyl group and S-methylisothiourea could be a viable approach.[1]

Caption: Alternative synthesis via pyrimidine ring formation.

This method, while potentially effective, may require a more involved synthesis of the acyclic precursor.

Conclusion

The synthesis of this compound is most efficiently achieved through a Suzuki-Miyaura cross-coupling reaction between 4-chloro-2-(methylthio)pyrimidine and 4-bromophenylboronic acid. This approach leverages commercially available starting materials and a well-established, high-yielding catalytic method. The protocols and strategic insights provided in this guide are intended to empower researchers in their efforts to synthesize this and related pyrimidine derivatives for the advancement of drug discovery and development.

References

- WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine - Google P

- US10556871B1 - Method for preparing 5-(4-bromophenyl)

-

Synthesis and Crystal Structure of 4-[5-(2-Bromophenyl)-1,3,4-Thiadiazol-2-Ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine - ResearchGate. (URL: [Link])

- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google P

-

(PDF) Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine - ResearchGate. (URL: [Link])

-

A New Preparation of 2-Methylthio-4,6-dichloropyrimidine and Synthesis of 2-Alkylthio-4-chloro(or methoxy)-6-pyrimidinols | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

- JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines - Google P

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (URL: [Link])

- CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google P

-

The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

(PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - ResearchGate. (URL: [Link])

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. (URL: [Link])

-

Buy 4-Bromophenylboronic acid - Boron Molecular. (URL: [Link])

-

Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed. (URL: [Link])

-

Masking Boronic Acids for Suzuki Coupling - YouTube. (URL: [Link])

-

Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC - NIH. (URL: [Link])

-

Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues † - Sciforum. (URL: [Link])

-

4-Chloro-6-ethoxy-2-(methylthio)pyrimidine - MDPI. (URL: [Link])

-

Boronic Acid Manufacturer and Distributor - Optima Chemical. (URL: [Link])

-

110054642 Preparation method of 4-chlorophenylboronic acid - WIPO Patentscope. (URL: [Link])

Sources

- 1. bu.edu.eg [bu.edu.eg]

- 2. mdpi.com [mdpi.com]

- 3. sciforum.net [sciforum.net]

- 4. 4-氯-2-甲基巯基嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]

- 6. JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines - Google Patents [patents.google.com]

- 7. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]

- 8. boronmolecular.com [boronmolecular.com]

- 9. 4-Bromophenylboronic Acid | 5467-74-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

An In-depth Technical Guide to the Chemical Properties of 4-(4-Bromophenyl)-2-(methylthio)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-(4-Bromophenyl)-2-(methylthio)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motifs, a substituted pyrimidine core and a bromophenyl group, make it a versatile building block for the development of novel therapeutic agents. This document delves into the core chemical characteristics of this compound, offering field-proven insights and detailed experimental considerations.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds, including antiviral, antibacterial, and anticancer agents. The incorporation of a 4-bromophenyl substituent provides a handle for further functionalization through cross-coupling reactions, while the 2-methylthio group can modulate the electronic properties of the pyrimidine ring and can be a site for metabolic transformations or further chemical modification. Understanding the interplay of these structural features is crucial for its effective utilization in the design of new chemical entities.

Physicochemical Properties

Table 1: Predicted and Analog-Based Physicochemical Properties

| Property | Predicted/Inferred Value | Rationale and Comparative Insights |

| CAS Number | Not explicitly assigned. | A closely related analog, 4-Bromo-2-(methylthio)pyrimidine, has the CAS number 959236-97-6.[1][2] |

| Molecular Formula | C₁₁H₉BrN₂S | Based on the chemical structure. |

| Molecular Weight | 281.17 g/mol | Calculated from the atomic weights of the constituent elements. |

| Appearance | Predicted to be a white to off-white solid. | Similar substituted pyrimidines are typically crystalline solids at room temperature. |

| Melting Point | Expected to be in the range of 100-150 °C. | The melting point of the analogous 4-chloro-2-(methylthio)pyrimidine is not available, but related substituted pyrimidines often fall in this range. |

| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in alcohols; and poorly soluble in water. | The presence of the aromatic rings and the methylthio group suggests good solubility in nonpolar to moderately polar organic solvents. |

| pKa | The pyrimidine ring is weakly basic. | The nitrogen atoms in the pyrimidine ring can be protonated, but their basicity is reduced by the electron-withdrawing effects of the aromatic system. |

Synthesis Methodology: A Strategic Approach

A robust and efficient synthesis is paramount for the exploration of any chemical scaffold in drug discovery. A logical and well-established synthetic route to this compound involves a two-step sequence: the construction of the pyrimidine-2-thiol core followed by S-methylation.

Diagram 1: Proposed Synthesis of this compound

Caption: A two-step synthesis of the target compound.

Step 1: Synthesis of 4-(4-Bromophenyl)pyrimidine-2-thiol

The initial and most critical step is the construction of the pyrimidine ring. This is typically achieved through a condensation reaction between a suitable α,β-unsaturated ketone (chalcone) and thiourea.

Protocol 1: Synthesis of 4-(4-Bromophenyl)pyrimidine-2-thiol

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(4-bromophenyl)-3-phenylprop-2-en-1-one (1.0 eq) and thiourea (1.2 eq) in absolute ethanol.

-

Base Addition: To the stirred solution, add a solution of potassium hydroxide (2.0 eq) or sodium hydroxide in ethanol. The causality for using a strong base is to deprotonate the thiourea, forming a more nucleophilic species that can readily attack the chalcone.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice. Acidify the mixture with a dilute acid (e.g., 10% HCl) to a pH of approximately 5-6. This protonates the thiolate intermediate, leading to the precipitation of the desired pyrimidine-2-thiol.

-

Purification: Collect the precipitate by vacuum filtration, wash it thoroughly with water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid. This self-validating system ensures the removal of unreacted starting materials and inorganic salts.

Step 2: S-Methylation of 4-(4-Bromophenyl)pyrimidine-2-thiol

The final step involves the selective methylation of the thiol group. This is a standard nucleophilic substitution reaction where the thiolate anion acts as the nucleophile.

Protocol 2: Synthesis of this compound

-

Reactant Preparation: Suspend 4-(4-bromophenyl)pyrimidine-2-thiol (1.0 eq) and a mild base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq) in a suitable solvent like N,N-dimethylformamide (DMF) or acetone. The choice of a non-protic solvent is crucial to prevent side reactions.

-

Methylating Agent Addition: To the stirred suspension, add a methylating agent such as methyl iodide (1.1 eq) dropwise at room temperature. The causality for using a slight excess of the methylating agent ensures complete conversion of the thiol.

-

Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is generally complete within 2-4 hours.

-

Work-up and Isolation: Once the reaction is complete, pour the mixture into a large volume of water. The product, being organic and water-insoluble, will precipitate out.

-

Purification: Collect the solid by vacuum filtration, wash it with water, and dry it under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound. This ensures the removal of any remaining starting material and inorganic byproducts.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons of the bromophenyl ring will appear as two doublets in the range of δ 7.5-8.0 ppm. - Protons of the pyrimidine ring will appear as doublets in the aromatic region. - A singlet corresponding to the three protons of the methylthio group will be observed around δ 2.5-2.7 ppm. |

| ¹³C NMR | - Aromatic carbons will appear in the range of δ 120-150 ppm. - The carbon of the methylthio group will appear as a signal around δ 14-16 ppm. - The carbon atom of the pyrimidine ring attached to the sulfur will be observed at a characteristic downfield shift. |

| Mass Spectrometry (MS) | - The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. The expected m/z for the molecular ion is around 280/282. |

| Infrared (IR) | - Characteristic C=N and C=C stretching vibrations of the pyrimidine and phenyl rings will be observed in the 1600-1450 cm⁻¹ region. - C-H stretching vibrations of the aromatic and methyl groups will be present. |

Chemical Reactivity and Potential Transformations

The reactivity of this compound is dictated by its constituent functional groups.

Diagram 2: Reactivity Profile of this compound

Caption: Key reaction pathways for chemical modification.

Reactions at the 2-Methylthio Group

-

Oxidation: The methylthio group can be readily oxidized to the corresponding methylsulfinyl and methylsulfonyl groups using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®). This transformation is of paramount importance as it significantly enhances the reactivity of the 2-position towards nucleophilic substitution. The resulting 2-methylsulfonylpyrimidine is an excellent leaving group, facilitating the introduction of various nucleophiles.

-

Nucleophilic Substitution: The 2-methylthio group itself is a poor leaving group. Consequently, direct nucleophilic substitution at this position is generally difficult and requires harsh reaction conditions. Studies have shown that 2-methylthio pyrimidines are significantly less reactive towards nucleophiles compared to their 2-chloro or 2-sulfonyl counterparts.[3]

Reactions at the 4-Bromophenyl Group

The bromine atom on the phenyl ring is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships in a drug discovery program.

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond, leading to biaryl compounds.

-

Heck Coupling: Coupling with alkenes under palladium catalysis can be used to introduce alkenyl substituents.

-

Sonogashira Coupling: This reaction with terminal alkynes, typically catalyzed by a palladium-copper system, provides access to alkynyl-substituted derivatives.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it an attractive starting material for the synthesis of libraries of compounds for high-throughput screening. The ability to functionalize both the pyrimidine ring (via oxidation of the methylthio group followed by nucleophilic substitution) and the phenyl ring (via cross-coupling reactions) provides a powerful platform for generating chemical diversity. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including but not limited to, kinase inhibition, anti-inflammatory, and antimicrobial effects.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry. Its synthesis is achievable through straightforward and scalable methods. While the 2-methylthio group itself has limited reactivity towards direct substitution, its oxidation to the corresponding sulfone provides a highly reactive intermediate for further functionalization. The presence of the bromophenyl moiety opens up a vast chemical space for exploration through modern cross-coupling methodologies. This guide provides a solid foundation for researchers to leverage the chemical properties of this compound in the pursuit of novel therapeutic agents.

References

-

Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [Link]

-

Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [Link]

-

4-(4-Chlorophenyl)-2-(methylthio)pyrimidine. AbacipharmTech-Global Chemical supplier. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 4-(4-Bromophenyl)-2-(methylthio)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for the compound 4-(4-Bromophenyl)-2-(methylthio)pyrimidine. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural confirmation through various spectroscopic techniques is paramount. This document, authored from the perspective of a Senior Application Scientist, offers not just the data but the rationale behind the interpretation, ensuring a blend of theoretical knowledge and practical application.

Molecular Structure and a Priori Considerations

Before delving into the spectra, it is crucial to visualize the molecular structure of this compound. The molecule consists of a central pyrimidine ring, substituted at the 2-position with a methylthio (-SCH₃) group and at the 4-position with a 4-bromophenyl group. This structure anticipates distinct spectroscopic signatures arising from the aromatic protons and carbons of the two rings, the aliphatic protons of the methyl group, and the influence of the heteroatoms (nitrogen, sulfur, and bromine).

Caption: Molecular Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of protons.

Experimental Protocol

A standard ¹H NMR spectrum would be acquired on a 400 or 500 MHz spectrometer.[1]

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Instrumental Parameters:

-

Pulse Angle: 90°

-

Spectral Width: -2 to 12 ppm

-

Acquisition Time: 3-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-32, to ensure a good signal-to-noise ratio.

-

Expected ¹H NMR Data

The ¹H NMR spectrum is expected to show signals corresponding to the methyl, pyrimidine, and bromophenyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.6 | Singlet | 3H | -SCH₃ |

| ~7.3 | Doublet | 1H | Pyrimidine H-5 |

| ~7.7 | Doublet | 2H | Bromophenyl H-3', H-5' |

| ~8.2 | Doublet | 2H | Bromophenyl H-2', H-6' |

| ~8.6 | Doublet | 1H | Pyrimidine H-6 |

Interpretation and Rationale

-

-SCH₃ Protons (δ ~2.6 ppm): The three protons of the methylthio group are chemically equivalent and do not have any adjacent protons to couple with, hence they appear as a sharp singlet. Its upfield chemical shift is characteristic of protons on a carbon attached to a sulfur atom.

-

Pyrimidine Protons (δ ~7.3 and ~8.6 ppm): The pyrimidine ring has two protons at positions 5 and 6. The H-6 proton is expected to be deshielded (further downfield) compared to the H-5 proton due to the inductive effect of the adjacent nitrogen atom. These two protons will couple with each other, resulting in two doublets with a small coupling constant (J ≈ 5 Hz).

-

Bromophenyl Protons (δ ~7.7 and ~8.2 ppm): The 4-bromophenyl group exhibits a characteristic AA'BB' splitting pattern, which often appears as two distinct doublets. The protons ortho to the bromine atom (H-3' and H-5') are in a similar chemical environment and will appear as one doublet, while the protons ortho to the pyrimidine ring (H-2' and H-6') will appear as another doublet further downfield due to the deshielding effect of the pyrimidine ring. The coupling constant for this ortho coupling is typically around 8-9 Hz. This pattern is consistent with data observed for similar 4-bromophenyl substituted aromatic systems.[2][3]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule.

Experimental Protocol

The ¹³C NMR spectrum is typically acquired on the same spectrometer as the ¹H NMR.

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumental Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum.[4]

-

Spectral Width: 0 to 200 ppm.[4]

-

Acquisition Time: 1-2 seconds.[4]

-

Relaxation Delay: 2-5 seconds.[4]

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[4]

-

Expected ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom.

| Chemical Shift (δ, ppm) | Assignment |

| ~14 | -SCH₃ |

| ~118 | Pyrimidine C-5 |

| ~125 | Bromophenyl C-4' |

| ~130 | Bromophenyl C-2', C-6' |

| ~132 | Bromophenyl C-3', C-5' |

| ~137 | Bromophenyl C-1' |

| ~158 | Pyrimidine C-6 |

| ~163 | Pyrimidine C-4 |

| ~172 | Pyrimidine C-2 |

Interpretation and Rationale

-

-SCH₃ Carbon (δ ~14 ppm): The methyl carbon of the methylthio group is expected to appear at a high field (upfield), which is typical for sp³ hybridized carbons attached to sulfur.

-

Pyrimidine Carbons (δ ~118, 158, 163, 172 ppm): The chemical shifts of the pyrimidine carbons are influenced by the nitrogen and sulfur substituents. The C-2 carbon, being attached to both a nitrogen and the sulfur of the methylthio group, is expected to be the most downfield. The C-4 and C-6 carbons are also significantly downfield due to their attachment to nitrogen atoms. The C-5 carbon, being adjacent to two carbons, will be the most upfield of the pyrimidine ring carbons.

-

Bromophenyl Carbons (δ ~125, 130, 132, 137 ppm): The carbon bearing the bromine atom (C-4') will have its chemical shift influenced by the heavy atom effect. The quaternary carbon (C-1') attached to the pyrimidine ring will also have a distinct chemical shift. The remaining aromatic carbons will appear in the typical aromatic region, with their precise shifts determined by the electronic effects of the bromine and the pyrimidine substituents.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Experimental Protocol

-

Ionization Method: Electrospray ionization (ESI) or electron ionization (EI) can be used. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, while EI is a higher-energy method that results in more fragmentation.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used to separate the ions based on their m/z ratio.

Expected Mass Spectrum Data

The molecular weight of this compound (C₁₁H₉BrN₂S) is approximately 280.99 g/mol . Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a characteristic doublet with equal intensity, separated by 2 m/z units.

| m/z | Assignment |

| 281, 283 | [M]⁺ (Molecular ion) |

| 234, 236 | [M - SCH₃]⁺ |

| 202 | [M - Br]⁺ |

| 155 | [C₁₀H₇N₂]⁺ |

Interpretation and Fragmentation Pathway

The fragmentation pattern provides valuable structural information.

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

-

Molecular Ion (m/z 281/283): The presence of the isotopic doublet for the molecular ion is a strong indicator of a bromine-containing compound.

-

Loss of Methylthio Radical (m/z 234/236): A common fragmentation pathway is the loss of the methylthio group as a radical.

-

Loss of Bromine Radical (m/z 202): Cleavage of the carbon-bromine bond results in the loss of a bromine radical.

-

Further Fragmentation (m/z 155): Subsequent loss of bromine from the [M - SCH₃]⁺ fragment leads to the ion at m/z 155.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Expected IR Data

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | Aromatic C-H stretch |

| 2950-2850 | Aliphatic C-H stretch (-SCH₃) |

| ~1600-1450 | C=C and C=N stretching (aromatic and pyrimidine rings) |

| ~1400 | C-H bending (-SCH₃) |

| ~1100-1000 | C-Br stretch |

| ~700-600 | C-S stretch |

Interpretation and Rationale

The IR spectrum provides a fingerprint of the molecule's functional groups.

-

C-H Stretching: The spectrum will show distinct bands for the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the aliphatic C-H stretching of the methyl group below 3000 cm⁻¹.

-

Ring Vibrations: The complex pattern of absorptions in the 1600-1450 cm⁻¹ region is characteristic of the stretching vibrations of the C=C and C=N bonds within the pyrimidine and phenyl rings.

-

C-Br and C-S Stretching: The presence of a strong absorption band in the 1100-1000 cm⁻¹ region is indicative of the C-Br stretching vibration, while the C-S stretch is expected to appear at a lower frequency, typically in the 700-600 cm⁻¹ range. The analysis of these vibrations in pyrimidine derivatives is a well-established method for structural confirmation.[6]

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy data provides a self-validating system for the structural confirmation of this compound. Each technique offers a unique and complementary piece of the structural puzzle, and together they allow for an unambiguous assignment of the molecule's constitution. The predicted data, based on established principles and comparison with related structures, serves as a reliable guide for researchers working with this compound.

References

-

2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. (2023-01-12). [Link]

-

4 Methylthio 2 phenyl 6 4 trifluoromethyl anilino pyrimidine 5 carbonitrile. mzCloud. (2016-11-09). [Link]

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

-

2-Methyl-4'-(methylthio)-2-morpholinopropiophenone. SWGDrug. (2018-01-16). [Link]

-

Pyrimidine, 4-methyl-. NIST WebBook. [Link]

-

Synthesis and single-crystal X-ray characterization of 4,4''-functionalized 4'-(4-bromophenyl)-2,2':6',2''-terpyridines. PubMed. [Link]

-

FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. [Link]

-

1 H-NMR spectrum of N-[(E)-(4-bromophenyl) methylidene]-4-nitroaniline. ResearchGate. [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. (2025-01-30). [Link]

Sources

Biological Screening of 4-(4-Bromophenyl)-2-(methylthio)pyrimidine Derivatives: An In-depth Technical Guide

Introduction: The Therapeutic Potential of Pyrimidine Scaffolds

The pyrimidine nucleus is a fundamental heterocyclic scaffold that forms the backbone of essential biomolecules, including the nucleobases uracil, thymine, and cytosine, which are integral components of DNA and RNA. This inherent biocompatibility and versatile chemical nature have made pyrimidine derivatives a cornerstone of medicinal chemistry. The strategic modification of the pyrimidine ring has yielded a plethora of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.

The 4-(4-bromophenyl)-2-(methylthio)pyrimidine core represents a particularly promising pharmacophore. The bromophenyl group can engage in halogen bonding and hydrophobic interactions within biological targets, while the methylthio group can be a key site for further chemical modification or direct interaction with receptor sites. This guide provides a comprehensive overview of the biological screening of these derivatives, offering researchers and drug development professionals a detailed roadmap from synthesis to functional characterization. We will delve into the causality behind experimental choices, provide validated protocols, and explore the potential mechanisms of action that underpin the biological activity of this intriguing class of compounds.

Synthesis of the this compound Core

A likely synthetic pathway would start from a 4-bromophenyl-substituted β-ketoester. This intermediate can be cyclized with S-methylisothiourea hemisulfate in the presence of a base to form the 2-(methylthio)pyrimidine ring. A related patent for the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine outlines a multi-step process starting from p-bromophenylacetic acid, which is esterified, reacted with dimethyl carbonate to form a malonic ester, and then cyclized with formamidine hydrochloride[3]. This highlights the modularity of pyrimidine synthesis, where different starting materials can be employed to achieve the desired substitution pattern.

Anticancer Activity Screening: Unveiling Cytotoxic Potential

A primary focus in the evaluation of novel pyrimidine derivatives is their potential as anticancer agents. Pyrimidine analogues are known to interfere with nucleoside triphosphate synthesis, leading to the inhibition of DNA and RNA synthesis and ultimately cell division[4][5]. The initial assessment of anticancer activity is typically performed through in vitro cytotoxicity assays against a panel of human cancer cell lines.

The MTT Assay: A Cornerstone of Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.

Materials:

-

Human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well plates

-

Test compounds (this compound derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete medium.

-

Perform a cell count and adjust the cell density.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

-

After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Interpreting Cytotoxicity Data

The IC₅₀ values provide a quantitative measure of the cytotoxic potency of the compounds. A lower IC₅₀ value indicates a more potent compound. It is crucial to test the derivatives against a panel of cancer cell lines representing different tumor types to assess the spectrum of activity. Furthermore, evaluating the cytotoxicity against a non-cancerous cell line (e.g., normal human dermal fibroblasts) is essential to determine the selectivity of the compounds for cancer cells.

Table 1: Representative Anticancer Activity of Pyrimidine Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| PD 158780 | EGFR-expressing cells | 0.00008 | [4] |

| Compound 11 | MCF-7 | 6.5 (DHFR inhibition) | [6] |

| Compound 13 | MCF-7 | 7.1 (DHFR inhibition) | [6] |

| Compound 14 | MCF-7 | 8.7 (DHFR inhibition) | [6] |

Note: The compounds listed are examples of bioactive pyrimidine derivatives to illustrate the potential potency. The activity of specific this compound derivatives would need to be determined experimentally.

Visualizing the Experimental Workflow for Anticancer Screening

Caption: Workflow for in vitro anticancer screening using the MTT assay.

Antimicrobial Activity Screening: Combating Pathogenic Microbes

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrimidine derivatives have demonstrated significant antibacterial and antifungal activities, making them a promising area of research.

Disk Diffusion Method: A Classic for Antimicrobial Susceptibility

The Kirby-Bauer disk diffusion method is a widely used qualitative technique to determine the susceptibility of bacteria to antimicrobial agents. The principle is based on the diffusion of the antimicrobial compound from a paper disk into an agar medium inoculated with the test microorganism. The presence of a zone of inhibition around the disk indicates that the compound is active against the microbe.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plates

-

Sterile cotton swabs

-

Sterile paper disks (6 mm diameter)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Standard antibiotic and antifungal disks (positive controls)

-

Solvent-loaded disks (negative control)

-

McFarland 0.5 turbidity standard

-

Incubator

Procedure:

-

Inoculum Preparation:

-

From a pure culture of the test microorganism, select 3-5 isolated colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

-

Inoculation of Agar Plates:

-

Dip a sterile cotton swab into the standardized inoculum suspension and remove excess fluid by pressing the swab against the inside of the tube.

-

Streak the swab evenly over the entire surface of the agar plate in three different directions to ensure uniform growth.

-

-

Application of Disks:

-

Aseptically apply sterile paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate.

-

Gently press the disks to ensure complete contact with the agar.

-

Place the positive and negative control disks on the same plate.

-

Ensure that the disks are spaced far enough apart to prevent the zones of inhibition from overlapping.

-

-

Incubation:

-

Invert the plates and incubate them at 37°C for 18-24 hours for bacteria, or at 25-30°C for 24-48 hours for fungi.

-

-

Measurement and Interpretation of Results:

-

After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters.

-

The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound. A larger zone of inhibition indicates greater antimicrobial activity.

-

Quantitative Antimicrobial Susceptibility Testing

While the disk diffusion method provides a qualitative assessment, determining the Minimum Inhibitory Concentration (MIC) through methods like broth microdilution provides quantitative data on the antimicrobial potency of a compound.

Table 2: Representative Antimicrobial Activity of Pyrimidine Derivatives

| Compound ID | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Thiophenyl-pyrimidine derivative | MRSA | Not specified | Potent | [7] |

| Compound p2 | S. aureus | Promising | Not specified | [8] |

| Compound p3 | E. coli | Promising | Not specified | [8] |

| Compound p4 | C. albicans | Promising | Not specified | [8] |

Note: The data presented are illustrative of the antimicrobial potential of pyrimidine derivatives. The specific activity of this compound derivatives would need to be experimentally determined.

Visualizing the Experimental Workflow for Antimicrobial Screening

Caption: Workflow for antimicrobial susceptibility testing using the disk diffusion method.

Elucidating the Mechanism of Action: Enzyme Inhibition Assays

To move beyond phenotypic screening and understand the molecular basis of the observed biological activities, it is essential to investigate the interaction of the pyrimidine derivatives with specific cellular targets. Many pyrimidine-based drugs exert their effects by inhibiting the activity of key enzymes.

Targeting Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the synthesis of tetrahydrofolate, a precursor for the de novo synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. This makes DHFR an attractive target for both anticancer and antimicrobial drug development[6][9][10][11].

Materials:

-

Purified human or microbial DHFR enzyme

-

Dihydrofolic acid (DHF), the substrate

-

NADPH, the cofactor

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

-

Test compounds (this compound derivatives)

-

Methotrexate (a known DHFR inhibitor, as a positive control)

-

96-well UV-transparent plates

-

UV-Vis spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of DHF, NADPH, and the test compounds in the assay buffer.

-

Prepare a working solution of the DHFR enzyme.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the DHFR enzyme.

-

Include wells for a no-enzyme control, a no-inhibitor control, and a positive control with methotrexate.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of the Reaction and Measurement:

-

Initiate the enzymatic reaction by adding NADPH and DHF to all wells.

-

Immediately measure the decrease in absorbance at 340 nm over time. The oxidation of NADPH to NADP⁺ results in a decrease in absorbance at this wavelength.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the inhibitor concentration to calculate the IC₅₀ value.

-

Targeting Tyrosine Kinases

Tyrosine kinases are a large family of enzymes that play critical roles in cellular signaling pathways regulating cell growth, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention[4][12][13][14][15]. Pyrimidine derivatives have been successfully developed as tyrosine kinase inhibitors.

Caption: Simplified EGFR signaling pathway and the inhibitory action of a pyrimidine-based tyrosine kinase inhibitor.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents. This guide has provided a comprehensive framework for the systematic biological screening of these derivatives, from initial synthesis to detailed mechanistic studies. The provided protocols for anticancer and antimicrobial assays serve as a robust starting point for researchers in the field.

Future investigations should focus on expanding the library of these derivatives to establish clear structure-activity relationships (SAR). Elucidating the specific molecular targets through enzyme inhibition assays and other biochemical techniques will be crucial for optimizing the potency and selectivity of these compounds. Furthermore, in vivo studies in relevant animal models will be necessary to translate the promising in vitro findings into potential clinical applications. The continued exploration of this chemical space is a worthy endeavor in the quest for new and effective treatments for cancer and infectious diseases.

References

- Process for synthesis of a 2-thioalkyl pyrimidine. (n.d.). Google Patents.

-

El-Naggar, A. M., et al. (2019). Dihydrofolate reductase inhibition effect of 5-substituted pyrido[2,3-d]pyrimidines: Synthesis, antitumor activity and molecular modeling study. Bioorganic Chemistry, 92, 103248. [Link]

-

Rewcastle, G. W., et al. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry, 41(5), 742–751. [Link]

-

Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]

-

Al-Suwaidan, I. A., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 55. [Link]

-

Fry, D. W., et al. (1997). Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(12), 1955–1967. [Link]

-

Duran, H. E. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Advances in Biotechnology & Microbiology, 18(2). [Link]

-

Hopfinger, A. J. (1981). Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis. Journal of Medicinal Chemistry, 24(7), 818–822. [Link]

-

Kovalenko, S. I., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(3), 256–272. [Link]

-

Bolz, S., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]

- Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine. (n.d.). Google Patents.

-

Carbone, A., et al. (2022). Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. Pharmaceuticals, 15(3), 363. [Link]

-

(PDF) DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Al-Wahaibi, L. H., et al. (2023). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Frontiers in Chemistry, 11, 1283627. [Link]

-

Previously reported novel bromo pyrimidine analogs as tyrosine kinase inhibitors. (n.d.). Wiley Online Library. Retrieved January 23, 2026, from [Link]

-

Bhole, R. P., et al. (2011). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Iranian Journal of Pharmaceutical Research, 10(4), 733–739. [Link]

-

The majority of DHFR inhibitors are derivates of folic acid. Core... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Synthesis and Crystal Structure of 4-[5-(2-Bromophenyl)-1,3,4-Thiadiazol-2-Ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Enzymes and Enzyme Inhibitors—Applications in Medicine and Diagnosis. (2023). International Journal of Molecular Sciences, 24(6), 5285. [Link]

-

Hovhannisyan, A. A., et al. (2021). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 26(18), 5649. [Link]

-

Duran, H. E. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Advances in Biotechnology & Microbiology, 18(2). [Link]

-

Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. (n.d.). Atlantis Press. Retrieved January 23, 2026, from [Link]

-

Rheumatoid Arthritis Treatment Options. (n.d.). Johns Hopkins Arthritis Center. Retrieved January 23, 2026, from [Link]

-

Oleiwi, H. W., et al. (2023). Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecu. Iraqi Journal of Science, 64(1), 1–12. [Link]

Sources

- 1. WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine - Google Patents [patents.google.com]

- 2. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 4. Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Dihydrofolate reductase inhibition effect of 5-substituted pyrido[2,3-d]pyrimidines: Synthesis, antitumor activity and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors [mdpi.com]

The Strategic Deployment of 4-(4-Bromophenyl)-2-(methylthio)pyrimidine in Modern Drug Discovery: A Technical Guide

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide delves into the burgeoning potential of the 4-(4-bromophenyl)-2-(methylthio)pyrimidine scaffold as a privileged structure in contemporary drug discovery. We will explore its synthetic accessibility, inherent physicochemical properties, and its emerging role as a potent modulator of key biological targets, with a particular focus on its application in neuroinflammatory and oncological contexts. This document serves as a comprehensive resource, amalgamating established synthetic methodologies with forward-looking therapeutic hypotheses to empower researchers in their quest for novel therapeutics.

The Architectural Appeal of the this compound Scaffold

The this compound core is a fascinating heterocyclic entity that presents a trifecta of desirable features for medicinal chemists. Firstly, the pyrimidine ring is a well-established pharmacophore found in numerous FDA-approved drugs, recognized for its ability to engage in crucial hydrogen bonding interactions within enzyme active sites.[1] Secondly, the 4-bromophenyl moiety offers a versatile handle for further chemical elaboration through cross-coupling reactions, enabling the exploration of a vast chemical space to fine-tune potency and selectivity. This aromatic substitution can also enhance anticancer activity.[2] Lastly, the 2-methylthio group is a key functional handle that can be readily displaced by various nucleophiles, allowing for the introduction of diverse side chains to probe structure-activity relationships (SAR).[3] This inherent modularity makes it an ideal starting point for the development of compound libraries targeting a range of biological endpoints.

Strategic Synthesis of the Core Scaffold

The synthesis of this compound can be efficiently achieved through a convergent strategy, leveraging the reactivity of chalcone intermediates. This approach offers a robust and scalable route to the desired scaffold.

Experimental Protocol: Two-Step Synthesis from a Chalcone Intermediate

Step 1: Synthesis of 1-(4-bromophenyl)-3-arylprop-2-en-1-one (Chalcone)

-

To a stirred solution of 4-bromoacetophenone (1.0 eq) and an appropriate aromatic aldehyde (1.0 eq) in ethanol, add an aqueous solution of potassium hydroxide (40%) dropwise at room temperature.[4]

-

Continue stirring the reaction mixture at room temperature for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[4]

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.[4]

-

Collect the precipitated solid by filtration, wash thoroughly with water until the washings are neutral, and dry under vacuum.[4]

-

Recrystallize the crude product from ethanol to afford the pure chalcone derivative.[4]

Step 2: Cyclization to this compound

-

A mixture of the synthesized chalcone (1.0 eq) and S-methylisothiourea sulfate (1.5 eq) in a suitable solvent such as ethanol or dimethylformamide is prepared.

-

A base, such as sodium methoxide or potassium carbonate (2.0 eq), is added to the mixture.

-

The reaction mixture is heated to reflux and stirred for 6-12 hours, with reaction progress monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography on silica gel to yield the final this compound scaffold.

Figure 2: The role of p38 MAPK in neuroinflammation and the inhibitory potential of the scaffold.

Structure-Activity Relationship (SAR) Insights

While direct SAR studies on the this compound scaffold as a p38 MAPK inhibitor are emerging, valuable insights can be gleaned from related pyrimidine-based kinase inhibitors. Key areas for modification and their anticipated impact on activity are summarized below:

| Modification Site | Rationale for Modification | Potential Impact on Activity |

| 2-position (SMe replacement) | The methylthio group is a good leaving group, allowing for the introduction of various amines, alcohols, and thiols to explore interactions with the kinase hinge region. | Modulation of potency and selectivity. Introduction of hydrogen bond donors/acceptors can enhance binding affinity. |

| 4-position (Bromophenyl) | The bromo substituent serves as a handle for Suzuki or other cross-coupling reactions to introduce diverse aryl or heteroaryl groups. | Exploration of the solvent-exposed region of the ATP-binding pocket. Can influence potency, selectivity, and pharmacokinetic properties. |

| 5-position of Pyrimidine | Substitution at this position can influence the electronic properties of the pyrimidine ring and provide additional vectors for interaction. | Can impact kinase selectivity and overall potency. |

In Vitro Evaluation of p38 MAPK Inhibition

To assess the inhibitory potential of novel compounds derived from the this compound scaffold, a robust in vitro kinase assay is essential. The following protocol outlines a common method for determining the IC50 value of a test compound against p38 MAPK.

Experimental Protocol: In Vitro p38 MAPK Kinase Assay

-

Reagents and Materials:

-

Recombinant human p38 MAPKα enzyme

-

Biotinylated substrate peptide (e.g., Biotin-MBP)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compound (dissolved in DMSO)

-

Streptavidin-coated plates

-

Phospho-specific antibody (e.g., anti-phospho-MBP)

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., H₂SO₄)

-

Plate reader

-

-

Assay Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 96-well plate, add the kinase assay buffer, the biotinylated substrate peptide, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding a mixture of recombinant p38 MAPKα enzyme and ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

-

Wash the plate to remove unbound components.

-

Add the phospho-specific primary antibody and incubate.

-

Wash the plate and add the HRP-conjugated secondary antibody.

-

After another incubation and wash step, add the TMB substrate and allow color to develop.

-

Stop the color development with the stop solution and measure the absorbance at 450 nm using a plate reader.

-

-

Data Analysis:

-

The absorbance values are plotted against the logarithm of the test compound concentration.

-

The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the data to a sigmoidal dose-response curve.

-

Figure 3: Workflow for an in vitro p38 MAPK kinase assay.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. Its synthetic tractability and inherent modularity provide a robust platform for the generation of diverse chemical libraries. The compelling biological rationale for targeting p38 MAPK in neuroinflammatory diseases, coupled with the established success of pyrimidine-based kinase inhibitors, positions this scaffold as a prime candidate for further investigation. Future efforts should focus on the synthesis and screening of focused libraries of derivatives to establish a clear SAR and to optimize potency, selectivity, and pharmacokinetic properties. Such studies hold the potential to unlock new and effective treatments for debilitating diseases like Alzheimer's.

References

-

Synthesis of Chalcones Pyrimidines Pyrimidine can be regarded as a... - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

- Qin, H., Liu, C., Zhang, J., Guo, Y., Zhang, S., Zhang, Z., Wang, X., Zhang, L., & Liu, J. (2010). Synthesis and biological evaluation of novel 2-arylalkylthio-4-amino-6-benzyl pyrimidines as potent HIV-1 non-nucleoside reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(9), 3003–3005.

- Kim, D., & Choi, H. (2015). p38-MAPK and CDK5, signaling pathways in neuroinflammation: a potential therapeutic intervention in Alzheimer's disease? BMB Reports, 48(8), 433–440.

- Aromatic substitution at para position of thiazole enhanced the anticancer activity. It can thus act as template for further investigation and synthesis of new derivatives. (2019). BMC Chemistry, 13(1), 59.

- Clerk, A., & Sugden, P. H. (2000). Activation of the p38 and p42/p44 mitogen-activated protein kinase families by the histamine H1 receptor in DDT1MF-2 cells. British Journal of Pharmacology, 131(7), 1339–1348.

- Synthesis and evaluation of 4,6-disubstituted pyrimidines as CNS penetrant pan-muscarinic antagonists with a novel chemotype. (2018). Bioorganic & Medicinal Chemistry Letters, 28(11), 2028–2032.

- SAR of 2,4-substituted thiazole analogs containing modifications of the primary amide moiety and piperidine ring. (2011). In Probe Reports from the NIH Molecular Libraries Program.

- Synthesis of new chalcones and pyrimidine derivatives as antidiabetic agents for type 2 diabetes mellitus: In vitro and in vivo studies. (2025). Bioorganic Chemistry, 154, 108696.

- Novel Substituted Pyrimidine Derivatives as Potential Anti-Alzheimer's Agents: Synthesis, Biological, and Molecular Docking Studies. (2024). ACS Chemical Neuroscience, 15(5), 963–975.

- Lee, J. K., & Kim, S. Y. (2017). Role of p38 MAPK Signaling in Neurodegenerative Diseases: A Mechanistic Perspective. Molecular Neurobiology, 54(7), 5219–5230.

- In vitro kinase assay. (2015). Bio-protocol, 5(15), e1547.

- Synthesis and biological activities of some new pyrimidine derivatives from chalcones. (2015). Der Pharma Chemica, 7(10), 224-231.

- Lee, J. K., & Kim, S. Y. (2017). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Molecules, 22(8), 1287.

- Alzheimer Disease Pipeline Update: Inside Look at Promising Agents. (2023). NeurologyLive.

- Bachstetter, A. D., & Van Eldik, L. J. (2010). The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS. ASN Neuro, 2(3), e00036.

- 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. (2025). RSC Medicinal Chemistry.

- Preliminary SAR studies on non-apamin-displacing 4-(aminomethylaryl)pyrrazolopyrimidine K(Ca) channel blockers. (2008). Bioorganic & Medicinal Chemistry Letters, 18(20), 5694–5697.

- p38 MAPK (Total) ELISA Kit Product Information Sheet. (n.d.). Thermo Fisher Scientific.

- Miranda-Sohrabji, D. (2024). Inhibition of the p38 MAPK Pathway to Reduce Neuroinflammation and Protein Accumulation in Alzheimer's Disease. Proceedings of the Texas A&M Medical Student Grand Rounds.

- Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. (2022).

- Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). (2023). International Journal of Molecular Sciences, 24(18), 14099.

- Methods and drug products for treating alzheimer's disease. (2013).

- Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors. (2021). Helvetica Chimica Acta, 104(9), e2100115.

- p38 MAP Kinase Inhibitors in Clinical Trials. (2023).

- Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation. (2021). International Journal of Research in Engineering and Science, 9(12), 34-39.

-

Benzene. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

- A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. (2013). BMC Biochemistry, 14, 21.

- Preventing Dementia Through 4P Medicine: A Revolutionary Approach to Brain Health. (2025). Authorea Preprints.

- The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission. (2021). Frontiers in Cellular Neuroscience, 14, 618193.

-

Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-b[5][6]enzoxazine and Evaluation of Their Antiviral Activity. (2022). Molecules, 27(13), 4208.

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Naturally Inspired Pyrimidines Analogues for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijres.org [ijres.org]

- 5. p38-MAPK and CDK5, signaling pathways in neuroinflammation: a potential therapeutic intervention in Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(4-Bromophenyl)-2-(methylthio)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 4-(4-Bromophenyl)-2-(methylthio)pyrimidine. This molecule holds significant potential as a scaffold in medicinal chemistry and drug discovery due to the prevalence of the pyrimidine core in a wide array of therapeutic agents.[1][2][3] This document details a robust and efficient two-step synthetic pathway, commencing with the base-catalyzed condensation of a chalcone precursor with thiourea, followed by a selective S-methylation. The rationale behind the chosen synthetic strategy is elucidated, emphasizing reaction mechanisms and control over reaction parameters. Furthermore, a thorough characterization of the target molecule using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), is presented. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel pyrimidine derivatives and the exploration of their therapeutic potential.

Introduction and Significance

Pyrimidine and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural basis for a multitude of biologically active compounds, including established anticancer, antiviral, and antimicrobial agents.[1][2][3] The incorporation of a substituted phenyl ring at the 4-position and a methylthio group at the 2-position of the pyrimidine core can significantly influence the molecule's physicochemical properties and biological activity. The bromine substituent on the phenyl ring offers a versatile handle for further structural modifications through cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the generation of diverse chemical libraries for drug screening.[4] The 2-(methylthio) group is another key feature, known to modulate the electronic properties of the pyrimidine ring and potentially engage in specific interactions with biological targets.

This guide presents a scientifically sound and reproducible methodology for the synthesis of this compound, a compound of interest for further investigation in drug development programs.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, this compound (I), suggests a disconnection at the C-S bond of the methylthio group, leading to the precursor 4-(4-Bromophenyl)pyrimidine-2(1H)-thione (II). This pyrimidinethione can be envisioned to arise from the cyclocondensation of an α,β-unsaturated ketone, specifically a chalcone, with thiourea. This two-step approach is advantageous due to the ready availability of the starting materials and the generally high yields and selectivity of the reactions.

Figure 1: Retrosynthetic analysis of this compound.

Experimental Protocols

Synthesis of 4-(4-Bromophenyl)pyrimidine-2(1H)-thione

The initial step involves the synthesis of the pyrimidinethione intermediate through the reaction of a substituted chalcone with thiourea in a basic medium.[5][6] The chalcone, 1-(4-bromophenyl)-3-phenylprop-2-en-1-one, can be readily synthesized via a Claisen-Schmidt condensation of 4-bromoacetophenone and benzaldehyde.

Protocol:

-

To a solution of 1-(4-bromophenyl)-3-phenylprop-2-en-1-one (1 equivalent) in ethanol, add thiourea (1.2 equivalents).

-

To this mixture, add a solution of sodium hydroxide (2 equivalents) in water.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the mixture with dilute hydrochloric acid to a pH of approximately 5-6 to precipitate the product.

-

Filter the solid precipitate, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain pure 4-(4-Bromophenyl)pyrimidine-2(1H)-thione.

Causality of Experimental Choices:

-

Base Catalyst (NaOH): The basic medium is crucial for the deprotonation of thiourea, which then acts as a nucleophile, attacking the β-carbon of the chalcone.

-

Ethanol as Solvent: Ethanol is a suitable solvent for both the reactants and facilitates the reaction under reflux conditions.

-

Acidification: Acidification of the reaction mixture after completion protonates the pyrimidinethiolate salt, leading to the precipitation of the desired thione.

Synthesis of this compound

The second step is the S-methylation of the synthesized pyrimidinethione. This is a nucleophilic substitution reaction where the sulfur atom of the thione attacks the methylating agent.

Protocol:

-

Dissolve 4-(4-Bromophenyl)pyrimidine-2(1H)-thione (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetone.

-

Add a base, such as potassium carbonate (K₂CO₃) (1.5 equivalents), to the solution and stir for 15-20 minutes at room temperature.

-

Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.2 equivalents), dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring its progress by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash thoroughly with water to remove any inorganic impurities, and dry.

-

Purify the crude product by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Causality of Experimental Choices:

-

Base (K₂CO₃): The base deprotonates the thiol group of the pyrimidinethione, generating a more nucleophilic thiolate anion.

-

Methylating Agent: Methyl iodide and dimethyl sulfate are effective and commonly used methylating agents.

-

Solvent: DMF and acetone are polar aprotic solvents that are ideal for this type of nucleophilic substitution reaction.

Figure 2: Experimental workflow for the synthesis of this compound.

Characterization

A comprehensive characterization of the synthesized this compound is essential to confirm its structure and purity. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules.